molecular formula C14H17FO2 B15338726 4-(2-Cyclopentylethyl)-2-fluorobenzoic acid

4-(2-Cyclopentylethyl)-2-fluorobenzoic acid

Cat. No.: B15338726
M. Wt: 236.28 g/mol
InChI Key: VYRSNIOLIKOTDP-UHFFFAOYSA-N
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Description

4-(2-Cyclopentylethyl)-2-fluorobenzoic acid is an organic compound with a complex structure that includes a cyclopentyl group, a fluorine atom, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclopentylethyl)-2-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-fluorobenzoic acid with 2-cyclopentylethyl bromide in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclopentylethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

4-(2-Cyclopentylethyl)-2-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(2-Cyclopentylethyl)-2-fluorobenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, while the cyclopentyl group may influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Cyclopentylethyl)-benzoic acid: Lacks the fluorine atom, which may result in different chemical properties and biological activities.

    2-Fluorobenzoic acid: Lacks the cyclopentylethyl group, which affects its overall structure and reactivity.

Uniqueness

4-(2-Cyclopentylethyl)-2-fluorobenzoic acid is unique due to the combination of the cyclopentylethyl group and the fluorine atom, which together confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H17FO2

Molecular Weight

236.28 g/mol

IUPAC Name

4-(2-cyclopentylethyl)-2-fluorobenzoic acid

InChI

InChI=1S/C14H17FO2/c15-13-9-11(7-8-12(13)14(16)17)6-5-10-3-1-2-4-10/h7-10H,1-6H2,(H,16,17)

InChI Key

VYRSNIOLIKOTDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2=CC(=C(C=C2)C(=O)O)F

Origin of Product

United States

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